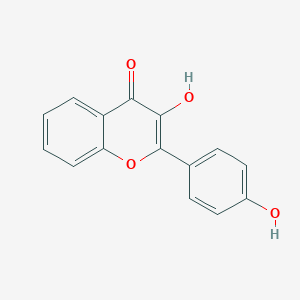

3,4'-Dihydroxyflavone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGOCTLAUAHUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350967 | |

| Record name | 3,4'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14919-49-4 | |

| Record name | 3,4'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4'-Dihydroxyflavone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, biological activities, and experimental protocols related to 3,4'-Dihydroxyflavone, a flavonoid of significant interest in pharmacological research.

Chemical Structure and Properties

This compound, a member of the flavonol subclass of flavonoids, is characterized by a phenyl group at position 2 and a hydroxyl group at position 3 of the C ring, with an additional hydroxyl group at the 4' position of the B ring. It is important to distinguish it from its isomer, 3',4'-Dihydroxyflavone, where the hydroxyl groups are on the B ring at positions 3' and 4', and the C ring lacks a hydroxyl group at position 3.

Chemical Structure:

Image Source: PubChem CID 688715

The quantitative properties of this compound (CAS No: 14919-49-4) are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 3-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | [1] |

| Molecular Formula | C₁₅H₁₀O₄ | [1][2] |

| Molecular Weight | 254.24 g/mol | [1][2] |

| Melting Point | 171-172 °C (for the parent compound 3-Hydroxyflavone) | [3] |

| Solubility | DMSO: 86.96 mg/mL (342.04 mM) | [4] |

| XLogP3 | 3.0 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| ¹H NMR (270 MHz, DMSO-d6) | δ 10.13 (brs, 1H), 9.32 (brs, 1H), 8.10 (d, J = 9.2 Hz, 2H), 8.09 (d, J = 7.9 Hz, 1H), 7.65-7.85 (m, 2H), 7.44 (t, J = 7.9 Hz, 1H), 6.93 (d, J = 9.2 Hz, 2H) | [2] |

| ¹³C NMR (67.8 MHz, DMSO-d6) | δ 172.6, 159.2, 154.4, 146.2, 137.8, 133.5, 124.7, 124.5, 122.0, 121.4, 118.3 | [2] |

| Mass Spectrometry (FAB) | m/z 255 [M+H]⁺ | [2] |

| IR (film, cm⁻¹) | 2980, 2868, 1604, 1557, 1420, 1207, 1107, 1015 | [2] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and antiviral properties.

The anti-inflammatory effects of the related isomer 3',4'-dihydroxyflavone (DHF) are well-documented. It mitigates inflammatory responses by directly interfering with the lipopolysaccharide (LPS) signaling cascade. [5][6]DHF interacts with the hydrophobic pocket of myeloid differentiation 2 (MD2), preventing LPS from binding to the Toll-like receptor 4 (TLR4)/MD2 complex. [5][6]This inhibition prevents the activation of downstream signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), ultimately suppressing the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6. [5][7]

This compound functions as a potent antioxidant and antiapoptotic agent. [8]It has been shown to reduce intracellular reactive oxygen species (ROS) and decrease the number of apoptotic cells. [8]This activity is associated with the upregulation of antioxidant genes (like MnSOD) and anti-apoptotic genes (like Survivin), while concurrently reducing the expression of oxidant and pro-apoptotic genes (like Caspase-3 and Bax). [8]

Studies have demonstrated that this compound possesses potent antiviral activity, particularly against the Influenza A virus (H1N1). [9]Its mechanism of action involves the inhibition of viral neuraminidase activity and the prevention of viral adsorption onto host cells. [9]In vivo studies in mice showed that oral administration of the compound significantly reduced viral titers in the lungs, mitigated pathological changes, and improved survival rates. [4][9]

Experimental Protocols

This section details methodologies for the synthesis, purification, and biological evaluation of this compound.

A common route for synthesizing this compound involves the oxidative cyclization of a chalcone precursor, followed by deprotection. A general workflow is outlined below.

Detailed Protocol Example (based on debenzylation):

-

Reaction Setup : A solution of a protected precursor (e.g., 100 mg, 0.29 mmol) in ethanol (16 mL) is prepared at room temperature. [2]2. Catalyst Addition : 10% Palladium hydroxide (Pd(OH)₂) on charcoal (5 mg) is added to the mixture. [2]3. Hydrogenation : The reaction mixture is stirred at 60°C for 1 hour under a hydrogen (H₂) atmosphere. [2]4. Work-up : The mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. [2]5. Purification : The resulting residue is washed with diethyl ether (Et₂O) to yield the final product as a white powder. [2]Purity can be confirmed by NMR and mass spectrometry.

DPPH Radical Scavenging Assay (Antioxidant Activity):

This assay quantifies the ability of a compound to act as a free radical scavenger.

Protocol Steps:

-

Solution Preparation : Prepare stock solutions of the test compound (e.g., 1 mg/mL in 1:1 ethanol-acetone) and a 0.2 M solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent. [10]2. Plating : Add 100 μL of serial dilutions of the test compound to a 96-well plate, with multiple replicates for each concentration. [10]3. Reaction : Add 100 μL of the DPPH stock solution to each well. [10]4. Incubation : Incubate the plate at room temperature in the dark for 20 minutes. [10]5. Measurement : Measure the absorbance at 517 nm. The purple color of DPPH fades in the presence of an antioxidant. [10]6. Analysis : Calculate the concentration that inhibits DPPH radicals by 50% (EC₅₀ value), using a positive control like Vitamin C for comparison. [10] Neuraminidase Inhibition Assay (Antiviral Activity):

This assay determines the compound's ability to inhibit a key enzyme required for influenza virus propagation.

-

Reaction Mixture : Prepare a reaction mixture containing the influenza virus neuraminidase enzyme in a suitable buffer.

-

Inhibitor Addition : Add varying concentrations of this compound to the reaction mixture.

-

Substrate Addition : Add a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA).

-

Incubation : Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination : Stop the reaction by adding a stop solution (e.g., a high pH glycine-NaOH buffer).

-

Fluorescence Reading : Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.

-

Data Analysis : Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Conclusion

This compound is a flavonoid with a compelling profile of anti-inflammatory, antioxidant, and antiviral activities. Its mechanisms of action, particularly the inhibition of key inflammatory signaling pathways and viral enzymes, make it a promising candidate for further investigation in drug development. The experimental protocols provided herein offer a foundation for researchers to synthesize, purify, and evaluate the therapeutic potential of this compound.

References

- 1. This compound | C15H10O4 | CID 688715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Flavonol | C15H10O3 | CID 11349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. 3',4'-Dihydroxyflavone mitigates inflammatory responses by inhibiting LPS and TLR4/MD2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3,4-Dihydroxyflavone acts as an antioxidant and antiapoptotic agent to support bovine embryo development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral activity of this compound on influenza a virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

Natural Plant Sources of 3,4'-Dihydroxyflavone: A Technical Guide for Researchers

Foreword: This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural plant sources of the flavonoid 3,4'-Dihydroxyflavone. It is intended for researchers, scientists, and drug development professionals interested in the isolation, quantification, and biological activities of this compound. While direct quantitative data for this compound in specific plant species is limited in the current literature, this guide consolidates information on promising plant sources based on the presence of structurally related compounds and outlines general methodologies for its study.

Potential Natural Plant Sources

Current research suggests that plants from the Fabaceae family are promising sources for obtaining this compound or its close derivatives. While direct quantification of this compound is not extensively reported, the presence of hydroxylated flavones in these plants indicates their potential for containing the target compound.

Table 1: Potential Plant Sources and Related Flavonoids

| Plant Species | Family | Plant Part | Related Compound Identified | Notes |

| Butea monosperma | Fabaceae | Flowers | 7,3',4'-Trihydroxyflavone | A closely related trihydroxyflavone, suggesting the potential presence of this compound. Quantitative data for this compound is not available. |

| Medicago sativa (Alfalfa) | Fabaceae | Shoots | 3',4',7-Trihydroxyflavone | Dr. Duke's Phytochemical and Ethnobotanical Databases lists this related compound. Quantitative data and specific isolation studies for this compound are lacking. |

Note: The identification of these related compounds strongly suggests that the biosynthetic pathways present in Butea monosperma and Medicago sativa may also produce this compound. Further targeted quantitative studies on these plants are warranted.

Experimental Protocols: A General Workflow

While specific, validated protocols for the extraction and quantification of this compound from the aforementioned plant sources are not detailed in the current literature, a general workflow for the analysis of flavonoids from plant material can be adapted.

Extraction of Flavonoids

A generalized protocol for the extraction of flavonoids from plant material is presented below. Optimization of solvent systems and extraction conditions is crucial for maximizing the yield of this compound.

Isolation and Purification

Column chromatography is a standard technique for the isolation and purification of individual flavonoids from a crude extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-DAD or HPLC-MS/MS method is essential for the accurate quantification of this compound in plant extracts.

Instrumentation and Conditions (General Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) at the maximum absorption wavelength of this compound, or a Mass Spectrometer (MS) for higher sensitivity and selectivity.

-

Standard: A certified reference standard of this compound is required for calibration and quantification.

Method Validation: The analytical method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Biological Activities and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and neuroprotective properties in preclinical studies. The underlying molecular mechanisms involve the modulation of key signaling pathways.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated by its ability to interfere with the lipopolysaccharide (LPS)-induced inflammatory cascade. It directly interacts with the myeloid differentiation 2 (MD2) protein, a co-receptor of Toll-like receptor 4 (TLR4), thereby inhibiting the downstream activation of pro-inflammatory transcription factors.

Neuroprotective Signaling Pathway

In the context of neuroinflammation, this compound exerts its protective effects by suppressing the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways in microglia, the resident immune cells of the central nervous system.

Conclusion and Future Directions

While this compound shows significant promise as a bioactive compound with potent anti-inflammatory and neuroprotective effects, further research is required to fully elucidate its natural distribution and to develop optimized protocols for its extraction and quantification from plant sources. The presence of structurally similar flavonoids in Butea monosperma and Medicago sativa makes them prime candidates for future investigations. Targeted metabolomic and phytochemical analyses of these and other species from the Fabaceae family are likely to reveal significant sources of this compound, paving the way for its potential development as a therapeutic agent.

An In-depth Technical Guide on the Biosynthesis of 3,4'-Dihydroxyflavone in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Among them, 3,4'-dihydroxyflavone, a member of the flavone subclass, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound in plants, tailored for researchers, scientists, and drug development professionals. The guide delves into the enzymatic reactions, presents quantitative data, details experimental protocols, and visualizes the intricate pathways involved in its formation and regulation.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is intricately linked to the general flavonoid pathway, originating from the amino acid phenylalanine. The pathway proceeds through a series of enzymatic reactions, culminating in the formation of the flavone backbone, which is subsequently modified to yield this compound. The key enzymes orchestrating this synthesis are Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavonoid 3'-Hydroxylase (F3'H), and Flavone Synthase (FNS).

The proposed primary pathway for the biosynthesis of this compound involves the following key steps:

-

Chalcone Synthase (CHS): This enzyme catalyzes the initial committed step of the flavonoid pathway. It facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone[1][2].

-

Chalcone Isomerase (CHI): Naringenin chalcone is subsequently cyclized by CHI to form the flavanone naringenin[3][4].

-

Flavonoid 3'-Hydroxylase (F3'H): Naringenin is then hydroxylated at the 3' position of the B-ring by F3'H, a cytochrome P450 monooxygenase, to yield eriodictyol[5][6].

-

Flavone Synthase (FNS): Finally, eriodictyol is converted to a flavone through the action of FNS. While the direct conversion to this compound is not extensively documented, FNS enzymes (both FNS I and FNS II) are known to convert eriodictyol to luteolin (3',4',5,7-tetrahydroxyflavone)[7][8]. It is highly probable that a specific FNS isozyme or a related enzyme is responsible for the formation of this compound from a suitable precursor.

An alternative, though less direct, pathway could involve the initial formation of the flavone apigenin from naringenin by FNS, followed by hydroxylation at the 3' position by F3'H. However, the substrate preference of F3'H for flavones can vary between plant species[5][6].

Diagram of the this compound Biosynthesis Pathway

Caption: Biosynthesis pathway of this compound.

Quantitative Data on Key Enzymes

Quantitative understanding of enzyme kinetics is paramount for metabolic engineering and drug development. The following table summarizes available kinetic parameters for the key enzymes in the flavonoid biosynthesis pathway. It is important to note that specific kinetic data for the direct synthesis of this compound is limited in the current literature.

| Enzyme | Substrate | Product | Km (µM) | Vmax (various units) | kcat (s⁻¹) | Source Organism | Reference |

| Chalcone Synthase (CHS) | 4-Coumaroyl-CoA | Naringenin Chalcone | 1.7 | 1.8 nmol/min/mg | - | Petroselinum crispum | (Kreuzaler & Hahlbrock, 1972) |

| Malonyl-CoA | Naringenin Chalcone | 28 | - | - | Petroselinum crispum | (Kreuzaler & Hahlbrock, 1972) | |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | Naringenin | 25 | 1.2 µmol/min/mg | - | Phaseolus vulgaris | (Robbins & Dixon, 1984) |

| Flavonoid 3'-Hydroxylase (F3'H) | Naringenin | Eriodictyol | 3.22 | - | - | Camellia sinensis | [9] |

| Apigenin | Luteolin | 5.5 | 0.12 nmol/min/mg | - | Zea mays | [5] | |

| Flavone Synthase II (FNS II) | Naringenin | Apigenin | 3.77 | 12.33 fkat/mg | - | Fortunella crassifolia | [10] |

| Eriodictyol | Luteolin | Data not available | Data not available | Data not available | - | - |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited, offering a practical guide for researchers.

Protocol 1: Heterologous Expression and Purification of Flavonoid Biosynthesis Enzymes in E. coli

This protocol is a generalized procedure for expressing and purifying plant flavonoid biosynthetic enzymes, such as CHS, CHI, and FNS, which are soluble proteins. F3'H, being a microsomal enzyme, requires a different expression system (e.g., yeast) and purification strategy.

1. Gene Cloning and Vector Construction: a. Amplify the full-length coding sequence of the target gene (e.g., CHS) from plant cDNA using PCR with primers containing appropriate restriction sites. b. Ligate the PCR product into a suitable E. coli expression vector, such as pET-28a(+) (for an N-terminal His-tag) or pGEX (for a GST-tag). c. Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and sequence verification.

2. Protein Expression: a. Transform the verified expression plasmid into a suitable E. coli expression strain, such as BL21(DE3). b. Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression[11][12].

3. Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. e. Apply the supernatant to a pre-equilibrated Ni-NTA (for His-tagged proteins) or Glutathione-Sepharose (for GST-tagged proteins) column. f. Wash the column with wash buffer (lysis buffer with 20 mM imidazole for Ni-NTA). g. Elute the protein with elution buffer (lysis buffer with 250 mM imidazole for Ni-NTA or 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione for GST). h. Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.

Protocol 2: Enzyme Activity Assay for Chalcone Synthase (CHS)

This protocol is adapted from established methods for measuring CHS activity[2][9].

1. Reaction Mixture:

- 100 mM Potassium phosphate buffer (pH 7.2)

- 160 µM Malonyl-CoA

- 80 µM 4-Coumaroyl-CoA

- 30 µg Purified recombinant CHS protein

- Total volume: 100 µL

2. Procedure: a. Pre-warm all components to 30°C. b. In a microcentrifuge tube, combine the buffer, malonyl-CoA, and purified CHS protein. c. Initiate the reaction by adding 4-coumaroyl-CoA. d. Incubate the reaction mixture at 30°C for 60 minutes. e. Stop the reaction by adding 100 µL of ethyl acetate and vortexing vigorously. f. Centrifuge at 12,000 x g for 10 minutes to separate the phases. g. Carefully collect the upper ethyl acetate phase containing the naringenin chalcone product.

3. Product Analysis: a. Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) using a C18 column. b. Monitor the absorbance at 304 nm to detect naringenin chalcone[9]. c. Quantify the product by comparing the peak area to a standard curve of authentic naringenin chalcone.

Protocol 3: Enzyme Activity Assay for Chalcone Isomerase (CHI)

This spectrophotometric assay measures the decrease in absorbance as the chalcone substrate is converted to a flavanone[4][13].

1. Reaction Mixture:

- 50 mM Potassium phosphate buffer (pH 7.5)

- 50 µM Naringenin chalcone (dissolved in a small volume of methanol or DMSO)

- 10 µg Purified recombinant CHI protein

- Total volume: 50 µL

2. Procedure: a. In a quartz cuvette, combine the buffer and naringenin chalcone substrate. b. Place the cuvette in a spectrophotometer and record the initial absorbance at 390 nm. c. Add the purified CHI protein to initiate the reaction. d. Monitor the decrease in absorbance at 390 nm over time (e.g., every 10 seconds for 2 minutes).

3. Data Analysis: a. Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. b. The enzyme activity can be expressed in units of µmol of substrate converted per minute per mg of protein, using the molar extinction coefficient of naringenin chalcone.

Protocol 4: Enzyme Activity Assay for Flavonoid 3'-Hydroxylase (F3'H)

F3'H is a microsomal enzyme, and the assay is typically performed using microsomes isolated from a heterologous expression system like yeast or from plant tissue[5][6].

1. Microsome Preparation (from yeast): a. Grow yeast cells expressing the F3'H gene and harvest by centrifugation. b. Spheroplast the cells using zymolyase. c. Lyse the spheroplasts in a hypotonic buffer and homogenize. d. Perform differential centrifugation to isolate the microsomal fraction (typically a 100,000 x g pellet). e. Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 20% glycerol) and store at -80°C.

2. Reaction Mixture:

- 50 mM Tris-HCl buffer (pH 7.5)

- 100 µM Naringenin (substrate)

- 1 mM NADPH

- Microsomal protein (50-100 µg)

- Total volume: 200 µL

3. Procedure: a. Combine the buffer, substrate, and microsomal protein in a microcentrifuge tube. b. Pre-incubate at 30°C for 5 minutes. c. Start the reaction by adding NADPH. d. Incubate at 30°C for 30-60 minutes. e. Stop the reaction by adding 200 µL of ethyl acetate.

4. Product Analysis: a. Extract the products with ethyl acetate, dry down the organic phase, and redissolve in methanol. b. Analyze the products by HPLC or LC-MS to identify and quantify eriodictyol.

Protocol 5: Enzyme Activity Assay for Flavone Synthase (FNS)

This protocol is for FNS I, a soluble dioxygenase. FNS II is a microsomal enzyme and would follow a similar protocol to F3'H.

1. Reaction Mixture:

- 50 mM Tris-HCl buffer (pH 7.5)

- 100 µM Eriodictyol (substrate)

- 1 mM 2-Oxoglutarate

- 1 mM Ascorbate

- 50 µM FeSO₄

- Purified recombinant FNS I protein (10-20 µg)

- Total volume: 100 µL

2. Procedure: a. In a microcentrifuge tube, combine the buffer, substrate, 2-oxoglutarate, and ascorbate. b. Add the purified FNS I protein. c. Initiate the reaction by adding FeSO₄. d. Incubate at 30°C for 30-60 minutes. e. Stop the reaction by adding an equal volume of methanol.

3. Product Analysis: a. Centrifuge the reaction mixture to pellet any precipitated protein. b. Analyze the supernatant by HPLC or LC-MS to identify and quantify the flavone product (luteolin or this compound).

Mandatory Visualizations

Experimental Workflow for Flavonoid Biosynthesis Analysis

Caption: Experimental workflow for flavonoid biosynthesis analysis.

Transcriptional Regulation of Flavone Biosynthesis

Caption: Transcriptional regulation of flavone biosynthesis.

Conclusion

The biosynthesis of this compound in plants is a multi-step process integrated within the broader flavonoid pathway. This guide has outlined the core enzymatic reactions, provided available quantitative data, and detailed essential experimental protocols for studying this pathway. The visualization of the biosynthetic and regulatory pathways offers a clear framework for understanding the complex molecular machinery involved. While the direct enzymatic step leading to this compound requires further specific investigation, the information presented here provides a solid foundation for researchers and drug development professionals to explore the production and potential applications of this promising bioactive compound. Future research should focus on identifying and characterizing the specific Flavone Synthase responsible for its synthesis and elucidating the precise regulatory mechanisms that govern its accumulation in different plant species.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Full-length transcriptome sequences and the identification of putative genes for flavonoid biosynthesis in safflower - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

- 5. Microsomal Flavonoid 3′-Monooxygenase from Maize Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction and characterization of a microsomal flavonoid 3'-hydroxylase from parsley cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Flavone synthase II (CYP93B16) from soybean (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chalcone-Synthase-Encoding RdCHS1 Is Involved in Flavonoid Biosynthesis in Rhododendron delavayi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Functional Characterization of a Flavone Synthase That Participates in a Kumquat Flavone Metabolon [frontiersin.org]

- 11. Expression and purification of His-tagged flavonol synthase of Camellia sinensis from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Heterologous protein expression in E. coli [protocols.io]

- 13. Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana - PMC [pmc.ncbi.nlm.nih.gov]

Total Synthesis of 3,4'-Dihydroxyflavone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4'-Dihydroxyflavone, a naturally occurring flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential neuroprotective properties. The development of efficient and scalable synthetic routes to access this and structurally related flavones is crucial for further biological evaluation and potential therapeutic applications. This technical guide provides a comprehensive overview of the core total synthesis methods for this compound. It details key synthetic strategies, including the Algar-Flynn-Oyamada reaction, the Baker-Venkataraman rearrangement, and a multi-step synthesis involving chalcone formation and subsequent cyclization. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a corresponding workflow diagram generated using Graphviz to facilitate a deeper understanding of the synthetic pathways.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, characterized by a C6-C3-C6 carbon skeleton. Among them, this compound stands out for its biological potential. The efficient synthesis of this molecule is a key objective for medicinal chemists and researchers in drug discovery. This guide focuses on the primary methodologies for the total synthesis of this compound, providing practical and in-depth information for laboratory application.

Synthesis via Algar-Flynn-Oyamada (AFO) Reaction

The Algar-Flynn-Oyamada (AFO) reaction is a classical and direct method for the synthesis of 3-hydroxyflavones (flavonols) from 2'-hydroxychalcones. The reaction involves the oxidative cyclization of a 2'-hydroxychalcone using alkaline hydrogen peroxide.

General Signaling Pathway

The AFO reaction proceeds through the epoxidation of the α,β-unsaturated ketone of the chalcone, followed by an intramolecular nucleophilic attack of the phenoxide and subsequent rearrangement to form the 3-hydroxyflavone core.

Caption: General pathway of the Algar-Flynn-Oyamada reaction.

Experimental Protocol

A detailed protocol for the synthesis of this compound via the AFO reaction, starting from 2',4-dihydroxyacetophenone and 4-hydroxybenzaldehyde to first form the chalcone intermediate.

Step 1: Synthesis of 2',4,4'-Trihydroxychalcone

-

To a stirred solution of 2',4-dihydroxyacetophenone (1.52 g, 10 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in ethanol (50 mL), a solution of potassium hydroxide (5.6 g, 100 mmol) in water (10 mL) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then poured into ice-cold water (200 mL) and acidified with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water until neutral, and dried to yield 2',4,4'-trihydroxychalcone.

Step 2: Oxidative Cyclization to this compound

-

The 2',4,4'-trihydroxychalcone (2.56 g, 10 mmol) is dissolved in a mixture of ethanol (50 mL) and 2M sodium hydroxide (20 mL).

-

To this solution, 30% hydrogen peroxide (5 mL) is added dropwise at a temperature maintained below 40 °C.

-

The reaction mixture is stirred for 1 hour and then allowed to stand overnight.

-

The mixture is acidified with dilute sulfuric acid, and the precipitated this compound is filtered, washed with water, and recrystallized from aqueous ethanol.

Quantitative Data

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2',4-dihydroxyacetophenone, 4-hydroxybenzaldehyde | Ethanol, KOH, H₂O, HCl | 0 to RT | 24 | ~85 |

| 2 | 2',4,4'-Trihydroxychalcone | Ethanol, NaOH, H₂O₂, H₂SO₄ | < 40 | 1 + overnight | ~70 |

Synthesis via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a key step in a multi-step synthesis of flavones. It involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which is then cyclized to the flavone. To synthesize this compound, protection of the hydroxyl groups is often necessary.

General Signaling Pathway

This synthetic route involves protection of the starting phenol, acylation, Baker-Venkataraman rearrangement, cyclization, and final deprotection.

Caption: Baker-Venkataraman route to this compound.

Experimental Protocol

Step 1: Protection of 2,4-Dihydroxyacetophenone

-

To a solution of 2,4-dihydroxyacetophenone (1.52 g, 10 mmol) in acetone (50 mL), anhydrous potassium carbonate (4.14 g, 30 mmol) and benzyl bromide (3.5 mL, 30 mmol) are added.

-

The mixture is refluxed for 8 hours.

-

After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography to yield 2-hydroxy-4-benzyloxyacetophenone.

Step 2: Acylation with 4-Benzyloxybenzoyl chloride

-

To a solution of 2-hydroxy-4-benzyloxyacetophenone (2.42 g, 10 mmol) in dry pyridine (20 mL), 4-benzyloxybenzoyl chloride (2.60 g, 10 mmol) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is poured into ice-water and acidified with dilute HCl.

-

The precipitated solid is filtered, washed with water, and dried.

Step 3: Baker-Venkataraman Rearrangement

-

The acylated product from the previous step is dissolved in dry pyridine (30 mL), and powdered potassium hydroxide (1.12 g, 20 mmol) is added.

-

The mixture is stirred at 50 °C for 3 hours.

-

The reaction is quenched by pouring into ice-cold dilute acetic acid.

-

The resulting 1,3-diketone is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

Step 4: Cyclization to Protected Flavone

-

The 1,3-diketone is dissolved in glacial acetic acid (40 mL), and a catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed for 4 hours.

-

After cooling, the mixture is poured into ice-water.

-

The solid product is filtered, washed with water, and dried to give the protected 3-hydroxy-4'-benzyloxyflavone.

Step 5: Deprotection

-

The protected flavone is dissolved in a mixture of ethanol and ethyl acetate (1:1, 50 mL).

-

10% Palladium on charcoal (100 mg) is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

-

The catalyst is filtered off, and the solvent is evaporated to yield this compound.

Quantitative Data

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,4-Dihydroxyacetophenone | Acetone, K₂CO₃, BnBr | Reflux | 8 | ~90 |

| 2 | 2-Hydroxy-4-benzyloxyacetophenone | Pyridine, 4-Benzyloxybenzoyl chloride | 0 to RT | 12 | ~85 |

| 3 | o-Acyloxyacetophenone derivative | Pyridine, KOH | 50 | 3 | ~80 |

| 4 | 1,3-Diketone derivative | Acetic acid, H₂SO₄ | Reflux | 4 | ~90 |

| 5 | Protected Flavone | Ethanol, Ethyl acetate, Pd/C, H₂ | RT | 24 | >95 |

Multi-step Synthesis via Chalcone Intermediate

A common and versatile approach involves the initial synthesis of a protected 2'-hydroxychalcone, followed by oxidative cyclization and deprotection to afford the target this compound.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via a chalcone intermediate.

Experimental Protocol

Step 1: Synthesis of 2'-Hydroxy-4'-(benzyloxy)acetophenone

-

A mixture of 2',4'-dihydroxyacetophenone (1.52 g, 10 mmol), benzyl chloride (1.2 mL, 10.5 mmol), and potassium carbonate (1.38 g, 10 mmol) in acetone (50 mL) is refluxed for 6 hours.

-

The reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography.

Step 2: Synthesis of 4-(Benzyloxy)-2'-hydroxychalcone

-

To a solution of 2'-hydroxy-4'-(benzyloxy)acetophenone (2.42 g, 10 mmol) and 4-(benzyloxy)benzaldehyde (2.12 g, 10 mmol) in ethanol (50 mL), an aqueous solution of KOH (50%, 10 mL) is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for 48 hours.

-

The reaction mixture is poured into ice water and acidified with dilute HCl. The precipitated chalcone is filtered and washed with water.

Step 3: Oxidative Cyclization

-

A solution of the chalcone (4.34 g, 10 mmol) in dimethyl sulfoxide (DMSO, 50 mL) is treated with a catalytic amount of iodine (254 mg, 1 mmol).

-

The mixture is heated at 120 °C for 3 hours.

-

After cooling, the reaction mixture is poured into a saturated solution of sodium thiosulfate to quench the excess iodine.

-

The product is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried, and concentrated.

Step 4: Deprotection

-

The protected flavone is dissolved in ethanol (50 mL), and 10% Pd/C (200 mg) is added.

-

The mixture is stirred under a hydrogen atmosphere at room temperature for 12 hours.

-

The catalyst is removed by filtration, and the solvent is evaporated to give this compound.

Quantitative Data

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2',4'-Dihydroxyacetophenone | Acetone, BnCl, K₂CO₃ | Reflux | 6 | ~80 |

| 2 | Protected acetophenone, Protected benzaldehyde | Ethanol, KOH, HCl | 0 to RT | 48 | ~75 |

| 3 | Protected chalcone | DMSO, I₂ | 120 | 3 | ~85 |

| 4 | Protected flavone | Ethanol, Pd/C, H₂ | RT | 12 | >95 |

Conclusion

The total synthesis of this compound can be effectively achieved through several established methodologies. The Algar-Flynn-Oyamada reaction offers a direct route from a corresponding chalcone, while the Baker-Venkataraman rearrangement provides a reliable, albeit longer, pathway that often requires protective group chemistry. The multi-step synthesis via a chalcone intermediate allows for greater flexibility in introducing substituents. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired scale, and the need for structural diversification. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and study of flavonoids.

The Antioxidant Profile of 3,4'-Dihydroxyflavone: A Technical Guide to its Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4'-Dihydroxyflavone, a member of the flavonoid family, demonstrates significant antioxidant properties that are of considerable interest to the scientific and drug development communities. This technical guide provides an in-depth exploration of the core mechanisms underlying its antioxidant activity. Through a multi-faceted approach involving direct free radical scavenging, metal ion chelation, and modulation of intracellular antioxidant defense pathways, this compound emerges as a promising candidate for mitigating oxidative stress. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Antioxidant Mechanisms

The antioxidant capacity of this compound is primarily attributed to its distinct chemical structure, particularly the ortho-dihydroxy configuration on the B-ring. This structural feature is pivotal for its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The antioxidant strategy of this flavonoid is threefold:

-

Direct Radical Scavenging: The hydroxyl groups on the B-ring can readily donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the damaging chain reactions of oxidation. The resulting flavonoid radical is stabilized by resonance, making it relatively unreactive.

-

Metal Ion Chelation: this compound can chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). By binding to these metals, it prevents their participation in the Fenton and Haber-Weiss reactions, which are significant sources of highly reactive hydroxyl radicals.

-

Modulation of Endogenous Antioxidant Systems: Emerging evidence suggests that this compound can upregulate the expression of endogenous antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize the available data, providing a comparative overview of its potency.

| Assay | Compound | IC50 / Activity | Reference(s) |

| DPPH Radical Scavenging Assay | This compound | 4.8 µM | [1] |

| Luteolin | 6.6 µM | [1] | |

| Quercetin | 3.2 µM | [1] | |

| ABTS Radical Scavenging Assay | This compound | Activity is ~50% of morin | [2] |

| Cellular ROS Scavenging | 6,3',4'-Trihydroxyflavone | IC50: 3.02 µM | [3] |

| 7,3',4'-Trihydroxyflavone | IC50: 2.71 µM | [3] |

Metal Chelating Activity

The ability of this compound to chelate metal ions is a crucial aspect of its antioxidant mechanism. The ortho-dihydroxy substitution on the B-ring is a key structural feature for this activity.

| Metal Ion | Compound | Method | Observations | Reference(s) |

| Copper (Cu²⁺) | Flavonoids with o-dihydroxy groups | Spectrophotometry | The 3',4'-dihydroxyl group is associated with weak but significant copper chelation activity. The 2,3-double bond in the C-ring is essential for stable copper chelation. | [4][5] |

| Iron (Fe²⁺/Fe³⁺) | Flavonoids with o-dihydroxy groups | Spectrophotometry (Ferrozine assay) | The catecholic B-ring is a substantial iron chelation site, particularly at neutral or near-neutral pH. | [6][7] |

Modulation of Cellular Antioxidant Pathways

This compound is believed to exert part of its antioxidant effect by influencing cellular signaling pathways that control the expression of protective enzymes.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased synthesis of protective proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of copper-chelating properties of flavonoids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. In vitro analysis of iron chelating activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of 3,4'-Dihydroxyflavone in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dihydroxyflavone (3,4'-DHF) is a flavonoid that has garnered significant interest for its potential neuroprotective properties. As a member of the flavonoid family, it possesses a characteristic molecular structure that lends itself to antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of 3,4'-DHF in neuronal cells, with a focus on its mechanisms of action, experimental validation, and relevant protocols for research and development. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic strategies for neurodegenerative diseases.

Mechanism of Action: Core Signaling Pathways

The neuroprotective effects of this compound are primarily attributed to its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-Neuroinflammatory Pathway

In the context of neuroinflammation, often mediated by activated microglial cells, 3,4'-DHF has been shown to suppress the production of pro-inflammatory mediators. A key mechanism is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2] Lipopolysaccharide (LPS), a potent inflammatory stimulus, typically triggers the phosphorylation of MAPK proteins (such as p38, JNK, and ERK) and the activation of NF-κB, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). 3,4'-DHF intervenes in this cascade, reducing the inflammatory response of microglial cells.[1][2]

References

Antiviral Activity of 3,4'-Dihydroxyflavone Against Influenza Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The emergence of drug-resistant viral strains further underscores the urgency for new chemical entities with effective anti-influenza properties. Flavonoids, a class of natural polyphenolic compounds, have garnered attention for their broad-spectrum biological activities, including antiviral effects. This technical guide provides an in-depth analysis of the antiviral activity of a specific 3-hydroxyl group flavonoid, 3,4'-Dihydroxyflavone (3,4'-DHF), against the influenza A virus. Based on available in vitro and in vivo studies, this document details the compound's mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows. The primary focus is on the findings from studies on the human influenza A/PR/8/34 (H1N1) strain, which indicate that 3,4'-DHF exerts its antiviral effects through a dual mechanism: inhibition of viral neuraminidase and blockade of viral adsorption to host cells.[1] Furthermore, this guide explores the potential immunomodulatory role of 3,4'-DHF through the modulation of cellular signaling pathways, a hypothesis supported by studies on related flavonoids.

Introduction

Influenza viruses are responsible for seasonal epidemics and occasional pandemics, resulting in substantial morbidity and mortality worldwide.[1] While vaccines and antiviral drugs are the cornerstones of influenza control, limitations such as vaccine efficacy and the rise of antiviral resistance necessitate a continuous search for new therapeutic agents.[1] Natural products, particularly flavonoids, represent a promising reservoir of potential antiviral compounds.

This compound (3,4'-DHF) is a flavonoid that has demonstrated potent antiviral activity against the influenza A virus.[1] This document serves as a comprehensive technical resource for researchers and drug development professionals, summarizing the current knowledge on the anti-influenza activity of 3,4'-DHF.

Mechanism of Action

Current research indicates that this compound inhibits influenza A virus replication through a multi-pronged approach, primarily targeting two critical stages of the viral life cycle.[1]

Inhibition of Neuraminidase Activity

Neuraminidase (NA) is a key surface glycoprotein of the influenza virus that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues. Inhibition of NA leads to the aggregation of newly formed virus particles on the cell surface, preventing their spread to other cells. 3,4'-DHF has been shown to inhibit the neuraminidase activity of the human influenza A/PR/8/34 (H1N1) virus.[1]

Inhibition of Viral Adsorption

The initial step of influenza virus infection is the attachment of the viral hemagglutinin (HA) protein to sialic acid receptors on the surface of host cells. By interfering with this process, viral entry and subsequent replication are prevented. Studies have demonstrated that 3,4'-DHF effectively inhibits the adsorption of the influenza virus onto host cells.[1]

Potential Immunomodulatory Effects via Signaling Pathway Modulation

While direct evidence for 3,4'-DHF's impact on signaling pathways in influenza-infected cells is still emerging, studies on other flavonoids and in non-viral inflammatory models suggest a plausible role in modulating host immune responses. Influenza virus infection is known to activate host signaling pathways such as NF-κB and MAPK, which can lead to the production of pro-inflammatory cytokines. Some flavonoids have been shown to suppress these pathways, thereby reducing inflammation-associated lung damage. Given that 3,4'-DHF has demonstrated anti-inflammatory properties in other contexts, it is hypothesized that it may also exert immunomodulatory effects during influenza infection by inhibiting these signaling cascades.

Data Presentation

The following tables summarize the quantitative data on the antiviral activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity of this compound against Influenza A/PR/8/34 (H1N1) Virus

| Assay | Endpoint | Result | Reference |

| Neuraminidase Inhibition Assay | Inhibition of viral neuraminidase activity | Potent inhibition observed. | [1] |

| Viral Adsorption Assay | Inhibition of viral adsorption to host cells | Effective inhibition demonstrated. | [1] |

Table 2: In Vivo Efficacy of this compound in Mice Infected with Influenza A/PR/8/34 (H1N1) Virus

| Parameter | Treatment | Outcome | Reference |

| Lung Viral Titer | Oral administration of 3,4'-DHF | Significantly decreased virus titers in the lungs. | [1] |

| Lung Pathology | Oral administration of 3,4'-DHF | Significantly reduced pathological changes in the lung. | [1] |

| Body Weight | Oral administration of 3,4'-DHF | Reduced body weight loss. | [1] |

| Survival Rate | Oral administration of 3,4'-DHF | Significantly reduced death. | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the antiviral activity of this compound.

Neuraminidase Inhibition Assay

This protocol is based on a fluorometric method using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5).

-

Dissolve MUNANA substrate in the assay buffer to a working concentration (e.g., 100 µM).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a purified influenza virus solution with a known neuraminidase activity.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the serially diluted 3,4'-DHF solutions.

-

Add the influenza virus solution to each well and incubate at 37°C for 30 minutes.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Immediately measure the fluorescence kinetics at an excitation wavelength of 365 nm and an emission wavelength of 450 nm at 37°C for a defined period (e.g., 60 minutes).

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (increase in fluorescence over time).

-

Determine the percentage of neuraminidase inhibition for each concentration of 3,4'-DHF compared to the untreated virus control.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the neuraminidase activity.

-

Viral Adsorption Assay

This assay determines the ability of the compound to prevent the attachment of the virus to host cells.

-

Cell Culture and Virus Preparation:

-

Culture Madin-Darby canine kidney (MDCK) cells in a suitable medium until they form a confluent monolayer in 96-well plates.

-

Prepare a stock of influenza A/PR/8/34 (H1N1) virus with a known titer.

-

-

Assay Procedure:

-

Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).

-

Pre-incubate the virus with serial dilutions of this compound for 1 hour at 37°C.

-

Inoculate the cell monolayers with the virus-compound mixture and incubate at 4°C for 1 hour to allow for viral adsorption.

-

Remove the inoculum and wash the cells with cold PBS to remove unbound virus.

-

Add an overlay medium (e.g., MEM containing trypsin and agar) and incubate at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

-

-

Quantification and Data Analysis:

-

Fix the cells with a solution such as 4% paraformaldehyde.

-

Stain the cells with crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percentage of viral adsorption inhibition for each concentration of 3,4'-DHF relative to the untreated virus control.

-

In Vivo Mouse Model of Influenza Infection

This protocol outlines the procedure for evaluating the therapeutic efficacy of this compound in a mouse model.

-

Animal Model and Virus Infection:

-

Use specific-pathogen-free mice (e.g., female C57BL/6, 6-8 weeks old).

-

Anesthetize the mice and intranasally infect them with a lethal dose (e.g., 5x LD₅₀) of influenza A/PR/8/34 (H1N1) virus.

-

-

Compound Administration:

-

Prepare a solution of this compound for oral administration.

-

Begin treatment at a specified time point post-infection (e.g., 4 hours) and continue for a defined period (e.g., daily for 5 days). A control group should receive a vehicle solution.

-

-

Efficacy Evaluation:

-

Survival Rate: Monitor the mice daily for a period of at least 14 days and record mortality.

-

Body Weight: Weigh the mice daily to assess morbidity.

-

Lung Viral Titer: At specific time points post-infection, euthanize a subset of mice from each group, harvest the lungs, and homogenize the tissue. Determine the viral titer in the lung homogenates using a plaque assay on MDCK cells.

-

-

Data Analysis:

-

Compare the survival curves between the treated and control groups using Kaplan-Meier analysis.

-

Analyze the differences in body weight changes and lung viral titers between the groups using appropriate statistical tests.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanisms and experimental procedures.

Caption: Dual mechanism of action of this compound.

Caption: Workflow for the Neuraminidase Inhibition Assay.

Caption: Workflow for the In Vivo Mouse Model of Influenza Infection.

Caption: Proposed immunomodulatory mechanism of 3,4'-DHF.

Conclusion

This compound has emerged as a promising anti-influenza agent with a dual mechanism of action targeting both viral neuraminidase and adsorption.[1] In vivo studies have corroborated its therapeutic potential, demonstrating a significant reduction in viral load, lung pathology, and mortality in influenza-infected mice.[1] While further research is needed to elucidate its precise impact on host signaling pathways during influenza infection, its known anti-inflammatory properties suggest a potential for immunomodulation. The detailed experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound and related flavonoids as a new class of anti-influenza therapeutics. Future clinical studies are warranted to explore the prophylactic and therapeutic potential of this compound in the context of seasonal and pandemic influenza.[1]

References

An In-Depth Technical Guide to the Initial Toxicity Screening of 3,4'-Dihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of 3,4'-Dihydroxyflavone. Due to the limited availability of direct toxicological data for this specific flavone, this guide synthesizes existing information on its cytotoxicity, and where necessary, extrapolates potential toxicological endpoints based on studies of structurally related flavonoids. It offers detailed experimental protocols for key assays and visualizes relevant biological pathways to support researchers in designing and interpreting toxicological studies.

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and related compounds on various cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Exposure Duration | IC50 (µM) | Notes |

| MG-63 (Human Osteosarcoma) | MTT, CV | 48 hours | ~40-100 | Exhibited a concentration-dependent decrease in cell growth and viability. |

| U2OS (Human Osteosarcoma) | MTT, CV | 48 hours | ~40-100 | Demonstrated cytostatic effects and synergistic interactions with doxorubicin. |

| BV2 (Murine Microglia) | WST-1 | 24 hours | Not cytotoxic ≤10 µM | No cytotoxic effect was observed within the tested concentration range. |

| Human Tenon's Fibroblasts | MTT | 25 hours | Not cytotoxic ≤50 µM | Did not affect cell viability at the tested concentrations.[1] |

Table 2: In Vitro Cytotoxicity of Structurally Related Flavonoids

| Compound | Cell Line | Assay Type | Exposure Duration | IC50 (µM) | Notes |

| 7,3',4'-Trihydroxyflavones | MRC-5 (Human Lung Fibroblasts) | WST-8, SRB | 48 hours | >40 | The presence of a 3-hydroxy or 5-hydroxy group was associated with lower cytotoxicity at lower concentrations.[2] |

| 7,8-Dihydroxyflavone | HUH-7 (Human Hepatocarcinoma) | Not specified | Not specified | Not specified | Induced apoptosis via upregulation of caspase-3.[3] |

| 3'-hydroxy-3,4'-dimethoxyflavone | HL-60, U-937, MOLT-3 (Human Leukemia) | Not specified | Not specified | Not specified | Displayed strong cytotoxicity and induced G2-M cell cycle arrest and apoptosis.[4] |

Experimental Protocols

This section provides detailed methodologies for key in vitro toxicity assays. While direct protocols for this compound are scarce, the following standard procedures can be readily adapted.

Cell Viability and Cytotoxicity Assays

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 100 µM) for the desired exposure time (e.g., 48 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: Two hours before the end of the exposure period, add MTT reagent to a final concentration of 0.5 mg/mL to each well.

-

Incubation: Incubate the plate at 37°C for the remaining two hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value.

2.1.2. WST-1 (Water-Soluble Tetrazolium Salt) Assay

This assay is similar to the MTT assay but the formazan product is water-soluble.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

-

Compound Treatment: Treat cells with this compound for the desired duration (e.g., 24 hours).

-

WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate cell viability as a percentage of the control.

Genotoxicity Assays

2.2.1. Bacterial Reverse Mutation Assay (Ames Test)

This assay assesses the mutagenic potential of a compound to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[5]

Protocol:

-

Strain Selection: Use a panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).

-

Plate Incorporation Method:

-

To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer.

-

Pour the mixture onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants and the increase is at least twice the spontaneous reversion rate.

2.2.2. In Vitro Micronucleus Assay

This assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).[6][7][8]

Protocol:

-

Cell Culture: Use a suitable mammalian cell line (e.g., TK6, CHO, L5178Y).

-

Compound Treatment: Treat the cells with at least three concentrations of this compound, with and without S9 metabolic activation.

-

Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Evaluate the frequency of micronucleated binucleated cells. A significant, dose-dependent increase indicates a positive result.

2.2.3. Alkaline Comet Assay

This assay detects single and double-strand DNA breaks.[9][10][11][12]

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cells.

-

Agarose Embedding: Mix the cells with low-melting-point agarose and layer onto a microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove membranes and histones.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Scoring: Visualize the comets under a fluorescence microscope and quantify DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).

-

Data Analysis: A significant increase in comet parameters in treated cells compared to controls indicates DNA damage.

Potential Toxicity Pathways and Mechanisms

While direct evidence for this compound is limited, the following diagrams illustrate potential toxicity pathways based on the known mechanisms of other flavonoids.

General Experimental Workflow for In Vitro Toxicity Screening

Caption: A generalized workflow for the initial in vitro toxicity screening of a compound.

Hypothetical Signaling Pathway for Flavonoid-Induced Hepatotoxicity

Flavonoids, under certain conditions, can exhibit pro-oxidant activity, leading to cellular damage.

Caption: A potential pathway for flavonoid-induced hepatotoxicity involving oxidative stress.

Logical Flow for Genotoxicity Assessment

Caption: A decision tree for interpreting the results of a standard genotoxicity testing battery.

Conclusion

The initial toxicity screening of this compound reveals a compound with moderate cytotoxicity against cancer cell lines and lower toxicity towards non-cancerous cells. However, a significant data gap exists concerning its genotoxic and hepatotoxic potential. The provided protocols and hypothetical pathways offer a framework for conducting a thorough initial safety assessment. Further studies are warranted to definitively characterize the toxicological profile of this compound, particularly focusing on its potential for mutagenicity and organ-specific toxicity. This will be crucial for its future development as a potential therapeutic agent.

References

- 1. Inhibitory Effects of 3′,4′-Dihydroxyflavonol in a Mouse Model of Glaucoma Filtration Surgery and TGFβ1-Induced Responses in Human Tenon's Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. eajm.org [eajm.org]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. enamine.net [enamine.net]

- 6. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Alkaline Comet Assay to Detect DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

In Silico Prediction of 3,4'-Dihydroxyflavone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4'-Dihydroxyflavone (DHF), a flavonoid compound, has garnered significant scientific interest due to its diverse pharmacological activities. In silico predictive models are increasingly pivotal in streamlining the discovery and development of novel therapeutic agents by forecasting their bioactivity and pharmacokinetic profiles. This technical guide provides an in-depth overview of the predicted and experimentally validated bioactivities of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. Detailed experimental protocols for assessing these activities are provided, alongside a summary of quantitative data from various studies. Furthermore, this guide employs Graphviz visualizations to delineate the key signaling pathways modulated by DHF, offering a clear visual representation of its mechanisms of action.

Introduction

Flavonoids are a class of naturally occurring polyphenolic compounds ubiquitously found in plants.[1] Their basic structure consists of two phenyl rings (A and B) linked by a three-carbon heterocyclic pyran ring (C).[2] Variations in the substitution patterns of these rings give rise to a wide array of flavonoid subclasses, each with distinct biological properties. This compound (DHF) is a member of the flavone subclass and has demonstrated a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[1][3]

Computational, or in silico, methods have emerged as indispensable tools in modern drug discovery. These approaches, which include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, can significantly accelerate the identification and optimization of lead compounds by predicting their biological activities and potential liabilities before extensive laboratory testing.[4][5] This guide explores the bioactivity of this compound through the lens of both in silico predictions and experimental findings.

Predicted and Observed Bioactivities of this compound

Anti-Inflammatory Activity

In silico molecular docking studies have predicted that this compound can interact with key proteins in inflammatory signaling pathways. Notably, DHF is predicted to bind to the hydrophobic pocket of myeloid differentiation 2 (MD2), a co-receptor of Toll-like receptor 4 (TLR4), thereby interfering with the binding of lipopolysaccharide (LPS).[6][7] This interaction is crucial as the LPS-TLR4/MD2 complex is a primary initiator of the inflammatory cascade in response to gram-negative bacteria.

Experimental studies have validated these predictions, demonstrating that DHF suppresses the LPS-induced expression of pro-inflammatory mediators.[6][7] It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages.[7] Furthermore, DHF treatment has been found to attenuate the activation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[7][8]

Antioxidant Activity

The antioxidant properties of flavonoids are often attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl groups on the flavonoid skeleton is a key determinant of this activity.[1] this compound, with its two hydroxyl groups, is predicted to be a potent antioxidant.

Experimental assays have confirmed the significant antioxidant capacity of DHF. It has been shown to act as an antioxidant and anti-apoptotic agent, promoting bovine embryo development in vitro by reducing intracellular reactive oxygen species (ROS) levels.[9] The antioxidant mechanism of DHF also involves the upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[6]

Anticancer Activity

The anticancer potential of flavonoids has been a subject of intense research.[10] In silico studies suggest that this compound may interact with various protein kinases involved in cancer cell proliferation and survival.

Experimentally, DHF has been shown to exhibit cytotoxic effects against various cancer cell lines. While much of the research has focused on related dihydroxyflavone and trihydroxyflavone compounds, the structural motifs present in DHF are associated with anticancer activity. For instance, the presence of hydroxyl groups at the 3' and 4' positions is considered important for both antioxidant and anticancer effects.[10] Studies on similar flavonoids have shown inhibition of cancer cell proliferation, induction of apoptosis, and interference with angiogenesis and metastasis.[11]

Neuroprotective Activity

Neuroinflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases.[12] Given its anti-inflammatory and antioxidant properties, this compound is predicted to have neuroprotective effects. Molecular docking studies have suggested that DHF can bind to GABAA receptors, potentially modulating neuronal excitability.[13]

Experimental evidence supports the neuroprotective potential of DHF. It has been shown to attenuate lipopolysaccharide-induced neuroinflammatory responses in microglial cells by suppressing the AKT-mTOR and NF-κB pathways.[12] Furthermore, in a mouse model of peripheral neuropathy, DHF exhibited a significant reduction in pain responses.[13]

Quantitative Bioactivity Data

The following table summarizes key quantitative data for this compound's bioactivity from various studies.

| Bioactivity | Target/Assay | Cell Line/Model | IC50 / Binding Affinity / Other Metric | Reference |

| Anti-allergic | Inhibition of histamine release | - | IC50: 30 µM | [14] |

| Neuromodulatory | GABAA (α2 subunit) receptor | In silico | Binding Affinity (ACE): Good affinity | [13] |

| Adenosine A3 receptor | In silico | Binding Affinity (ACE): -250.42 Kcal/mol | [13] | |

| Antiviral | Influenza A virus | In vivo (mice) | 1 mg/kg oral dose significantly decreased virus titers | [15] |

| Anti-inflammatory | NO Production Inhibition | BV2 microglia | Significant inhibition at 1-10 µM | [7] |

| PGE2 Production Inhibition | BV2 microglia | Significant inhibition at 1-10 µM | [7] |

Experimental Protocols

Molecular Docking

Molecular docking simulations are performed to predict the binding orientation and affinity of a ligand (this compound) to a target protein.

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of this compound can be obtained from databases like PubChem or sketched using molecular modeling software.[16][17] Optimize the ligand's geometry.

-

Grid Generation: Define a grid box that encompasses the active site of the target protein.

-

Docking Simulation: Use docking software (e.g., AutoDock, GOLD, Glide) to perform the docking calculations. The software will explore different conformations and orientations of the ligand within the active site and score them based on a scoring function.

-

Analysis of Results: Analyze the docking poses and scores to identify the most favorable binding mode. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the basis of binding.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Culture: Seed RAW 264.7 macrophages or BV2 microglial cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatants.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The amount of nitrite is proportional to the absorbance.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the activation state of signaling pathways (e.g., phosphorylation of NF-κB, MAPKs).

-

Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS). Lyse the cells to extract total proteins.

-